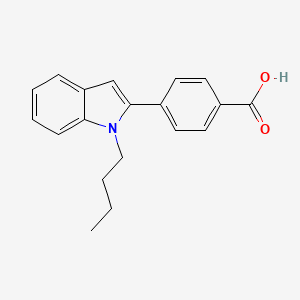

4-(1-Butyl-1H-indol-2-yl)benzoic acid

Description

Properties

CAS No. |

88561-06-2 |

|---|---|

Molecular Formula |

C19H19NO2 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

4-(1-butylindol-2-yl)benzoic acid |

InChI |

InChI=1S/C19H19NO2/c1-2-3-12-20-17-7-5-4-6-16(17)13-18(20)14-8-10-15(11-9-14)19(21)22/h4-11,13H,2-3,12H2,1H3,(H,21,22) |

InChI Key |

OQVVGVWRKAUAOF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Butyl-1H-indol-2-yl)benzoic acid typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Substitution with Butyl Group: The indole ring is then alkylated with a butyl group using a suitable alkylating agent under basic conditions.

Attachment of Benzoic Acid Moiety: The final step involves the coupling of the substituted indole with a benzoic acid derivative, typically through a Friedel-Crafts acylation reaction using a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 4-(1-Butyl-1H-indol-2-yl)benzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under standard conditions. For example, treatment with methanol in the presence of thionyl chloride (SOCl₂) yields the corresponding methyl ester:

Conditions : Reflux in anhydrous methanol with catalytic SOCl₂ for 4–6 hours.

Amidation

The acid reacts with primary or secondary amines via carbodiimide-mediated coupling (e.g., DCC/DMAP) to form amides:

Typical Yield : 65–80%.

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (150–200°C), producing 1-butyl-2-(phenyl)indole:

Conditions : Heating under inert atmosphere.

Electrophilic Substitution at the Indole Ring

The indole moiety undergoes electrophilic aromatic substitution (EAS) at the C-3 and C-5 positions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in DCM, 0°C | 3-Bromo-4-(1-butyl-1H-indol-2-yl)benzoic acid | 45–55% | |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-4-(1-butyl-1H-indol-2-yl)benzoic acid | 60% |

Ortho-Iodination of the Benzoic Acid Group

The benzoic acid directs iridium-catalyzed ortho-iodination using N-iodosuccinimide (NIS):

Conditions : [Ir] catalyst (e.g., [Cp*IrCl₂]₂), NIS (1.1 equiv), hexafluoroisopropanol (HFIP), 40°C, 12 hours .

Yield : 72–85% .

Cross-Coupling Reactions

The iodinated derivative (from Reaction 5) participates in Suzuki-Miyaura cross-coupling to form biaryl systems:

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 80°C.

Reduction of the Indole Ring

Catalytic hydrogenation (H₂, Pd/C) reduces the indole to indoline, though this reaction has not been optimized for the title compound. Similar analogs show:

Challenges : Over-reduction or decomposition may occur due to the butyl substituent.

Key Stability Considerations

Scientific Research Applications

4-(1-Butyl-1H-indol-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Butyl-1H-indol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, the compound’s structure allows it to interact with DNA and proteins, potentially affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Pharmacological Activity

- Butyl vs. Methyl/Phenyl Groups :

The butyl chain in 4-(1-Butyl-1H-indol-2-yl)benzoic acid enhances lipophilicity compared to shorter alkyl or aromatic substituents (e.g., methyl or phenyl groups in and ). This may improve blood-brain barrier penetration, a critical factor for neuroactive compounds . - Fluorobenzyl Derivatives: 2-(1-(4-Fluorobenzyl)-1H-indol-3-yl)acetic acid () incorporates a fluorinated benzyl group, which increases metabolic stability by resisting oxidative degradation.

- Thiophene and Isoindole Modifications :

Compounds like 4-(thiophen-3-yl)benzoic acid () and 2-(4-(1,3-dioxoisoindol-2-yl)phenyl)butyric acid () demonstrate how heterocyclic substitutions (thiophene, isoindole dione) influence electronic properties and binding affinity. The indole-benzoic acid scaffold in the target compound offers a balance between aromaticity and hydrogen-bonding capacity .

Functional Group Contributions

- Benzoic Acid vs. Acetic Acid :

The benzoic acid moiety in the target compound provides stronger hydrogen-bonding interactions compared to acetic acid derivatives (e.g., ), which may enhance binding to targets like cholinesterases or amyloid proteins . - Amide vs. Ester Linkages: Derivatives of 4-((3,4-dihydroisoquinolin-2-yl)methyl)benzoic acid () with amide bonds exhibit higher enzymatic inhibition potency than ester analogs, suggesting that the carboxylic acid group in the target compound could be optimized via similar derivatization strategies .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Benzoic Acid Derivatives

*LogP values estimated using fragment-based methods.

Biological Activity

4-(1-Butyl-1H-indol-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-(1-butyl-1H-indol-2-yl)benzoic acid can be represented as follows:

This compound features an indole moiety linked to a benzoic acid structure, which may contribute to its diverse biological activities.

Antitumor Activity

Research has indicated that indole derivatives, including 4-(1-butyl-1H-indol-2-yl)benzoic acid, exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines. In a study evaluating the cytotoxicity of indole derivatives, it was found that certain substitutions on the indole ring enhanced their activity against breast cancer cells (MDA-MB-231) with IC50 values ranging from 0.44 to 12.9 µM depending on the substituent groups .

Table 1: Cytotoxicity of Indole Derivatives against MDA-MB-231 Cells

| Compound | IC50 (µM) |

|---|---|

| 4a | 27.4 |

| 4b | >100 |

| 4c | 12.9 |

Anti-inflammatory Activity

Indole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. In vitro studies suggested that certain indole compounds could reduce inflammation markers in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Antibacterial Activity

The antibacterial activity of indole derivatives is another area of interest. Compounds structurally related to 4-(1-butyl-1H-indol-2-yl)benzoic acid have demonstrated effectiveness against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were reported to be as low as 0.98 µg/mL .

Table 2: Antibacterial Activity of Indole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3k | 0.98 | MRSA |

| 3g | 1.5 | Staphylococcus aureus |

The biological activities of 4-(1-butyl-1H-indol-2-yl)benzoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many indole derivatives act as enzyme inhibitors, particularly targeting kinases and proteases involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : These compounds can affect signaling pathways such as NF-kB and MAPK, which are crucial in regulating immune responses and cell proliferation.

- Interference with Bacterial Metabolism : The antibacterial effects are often linked to the disruption of bacterial cell wall synthesis or protein synthesis.

Case Studies

Several studies have highlighted the efficacy of indole derivatives in clinical settings:

- A study involving a series of indole-based compounds demonstrated significant tumor reduction in xenograft models when treated with a specific derivative similar to 4-(1-butyl-1H-indol-2-yl)benzoic acid .

- Another investigation into the anti-inflammatory effects showed that treatment with an indole derivative led to a marked decrease in paw edema in rat models, suggesting its potential use in treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.